HI-TOPK-032 is a novel compound identified as a potent inhibitor of T-LAK cell-originated protein kinase (TOPK), a serine-threonine kinase implicated in various cellular processes, including tumor development and apoptosis. This compound has gained attention due to its potential therapeutic applications in oncology, particularly in enhancing the efficacy of cancer treatments. HI-TOPK-032 demonstrates selective inhibition of TOPK activity while exhibiting minimal effects on other kinases, making it a promising candidate for further development in cancer therapy.
HI-TOPK-032 was discovered through a systematic screening of drug candidates aimed at identifying specific inhibitors of TOPK. The compound was synthesized and evaluated in vitro for its inhibitory effects on TOPK kinase activity, which is crucial for various signaling pathways involved in cancer cell proliferation and survival .
The synthesis of HI-TOPK-032 involves several chemical reactions that yield the final compound with high purity and potency. The detailed synthetic pathway includes:
The synthetic route typically involves multiple steps, including functional group transformations and cyclization reactions. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .
HI-TOPK-032 has a complex molecular structure characterized by specific functional groups that contribute to its biological activity. The chemical structure can be represented as follows:
The structural features include:
HI-TOPK-032 primarily acts through competitive inhibition of TOPK, leading to the suppression of downstream signaling pathways involved in cell proliferation and survival. Key reactions include:
The compound's mechanism involves direct competition with ATP for binding at the active site of TOPK, which is essential for its enzymatic activity. Detailed kinetic studies have shown that HI-TOPK-032 exhibits a dose-dependent response in inhibiting TOPK activity .
The mechanism by which HI-TOPK-032 exerts its effects involves several key processes:
In vivo studies have confirmed that administration of HI-TOPK-032 significantly reduces tumor growth in xenograft models, supporting its potential as an effective therapeutic agent against colorectal cancer .
HI-TOPK-032 exhibits specific physical characteristics:
Chemical properties include:
Comprehensive physicochemical characterization has been performed using techniques such as differential scanning calorimetry and scanning electron microscopy, confirming the compound's stability and purity .
HI-TOPK-032 has several potential applications in scientific research and clinical settings:
HI-TOPK-032 (C₂₀H₁₁N₅OS; MW: 369.40 g/mol; CAS: 487020-03-1) is a potent and selective ATP-competitive inhibitor of T-LAK cell-originated protein kinase (TOPK/PBK), a serine-threonine kinase of the MAPKK family. Its molecular structure features a benzothiazole scaffold that enables high-affinity interactions with the TOPK kinase domain. Biochemical analyses reveal that HI-TOPK-032 forms hydrogen bonds with critical residues in the ATP-binding pocket (GLY83 and ASP151) and engages in hydrophobic interactions with LYS30. This binding mode sterically hinders ATP access, suppressing TOPK autophosphorylation at Thr9—a site essential for its activation by CDK1/cyclin B1 during mitosis [6] [7] [10].
Table 1: Structural Interactions of HI-TOPK-032 with TOPK Kinase Domain
Interaction Type | Residues Involved | Functional Consequence |
---|---|---|
Hydrogen bonding | GLY83, ASP151 | Disrupts catalytic loop conformation |
Hydrophobic interaction | LYS30 | Stabilizes inhibitor docking |
Steric hindrance | ATP-binding cleft | Blocks ATP/Substrate access |
Allosteric effects | Thr9 phosphorylation site | Inhibits kinase activation |
Specificity profiling demonstrates that HI-TOPK-032 inhibits TOPK with an IC₅₀ of ~0.5 μM, while showing minimal activity against related kinases (ERK1, JNK1, p38) even at 5 μM concentrations. Molecular dynamics simulations confirm that its binding induces conformational changes that destabilize TOPK’s active dimeric form [2] [6] [10].
TOPK functions as an upstream amplifier of the MAPK pathway, and HI-TOPK-032 disrupts this signaling axis through dual mechanisms:
HI-TOPK-032 shifts cellular balance from proliferation to apoptosis through TOPK-dependent regulation of apoptotic machinery:
Table 2: Apoptotic Biomarkers Modulated by HI-TOPK-032 (5 μM, 48h)
Biomarker | Change vs. Control | Functional Outcome |
---|---|---|
p53 protein | ↑ 4.5-fold | Cell cycle arrest (G₂/M) |
Cleaved caspase-7 | ↑ 3.2-fold | Executioner caspase activation |
Cleaved PARP | ↑ 2.8-fold | DNA repair machinery inactivation |
Bcl-2/Bax ratio | ↓ 60% | Mitochondrial apoptosis pathway |
TOPK drives solar ultraviolet (SUV)-induced skin carcinogenesis by phosphorylating transcription factors independently of classical MAPKs:
Concluding RemarksHI-TOPK-032 exemplifies targeted kinase inhibition with multi-tiered anticancer effects. Its ATP-competitive binding to TOPK disrupts MAPK signaling, restores apoptotic competence, and intercepts transcription factor activation in carcinogenesis. While clinical translation requires further study, its efficacy in suppressing xenograft growth and UV-induced tumors underscores TOPK’s role as a master regulatory node. Future work should explore synergy with conventional DNA-damaging agents or immunotherapies.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7